

Spectroscopic Profile of 3-Chloro-4-methoxyphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid. Due to the limited availability of a complete public dataset for this specific compound, this guide also includes comparative data from structurally similar molecules to aid in spectral interpretation. Detailed experimental protocols for the primary spectroscopic techniques are provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 3-Chloro-4-methoxyphenylacetic acid and its close structural analog, 3-Chloro-4-hydroxyphenylacetic acid. This comparative approach allows for a more informed analysis of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Technique	Solvent	Chemical Shift (δ) ppm
3-Chloro-4-methoxyphenylacetic acid	^1H NMR	CDCl_3 (Predicted)	~ 7.3 (d, 1H, Ar-H), ~ 7.1 (dd, 1H, Ar-H), ~ 6.9 (d, 1H, Ar-H), ~ 3.9 (s, 3H, OCH_3), ~ 3.6 (s, 2H, CH_2)
			~ 177 (C=O), ~ 155 (C-O), ~ 130 (C-Cl), ~ 129 (Ar-C), ~ 127 (Ar-C), ~ 112 (Ar-C), ~ 56 (OCH_3), ~ 40 (CH_2)
3-Chloro-4-hydroxyphenylacetic acid	^{13}C NMR	CDCl_3 (Predicted)	~ 7.26 (s), 7.09 (s), 6.98 (s), 3.56 (s)[1]
			11.0 (s), 10.0 (s), 7.23 (d), 7.02 (d), 6.92 (dd), 3.47 (s)[1]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorptions (cm^{-1})
3-Chloro-4-methoxyphenylacetic acid	FTIR (Predicted)	~ 3300 - 2500 (O-H, broad), ~ 1700 (C=O), ~ 1250 (C-O-C, asymmetric), ~ 1025 (C-O-C, symmetric), ~ 800 - 600 (C-Cl)
3-Chloro-4-hydroxyphenylacetic acid	FTIR (KBr Wafer)	Available through PubChem (CID 118534)

Table 3: Mass Spectrometry (MS) Data

Compound	Technique	Key Fragment Ions (m/z)
3-Chloro-4-methoxyphenylacetic acid	MS (Predicted)	M ⁺ at 200/202 (due to ³⁵ Cl/ ³⁷ Cl isotopes), fragments corresponding to loss of COOH, CH ₂ COOH, and OCH ₃
3-Chloro-4-hydroxyphenylacetic acid	GC-MS (EI)	186 (M ⁺), 141, 143, 77, 51[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for aromatic carboxylic acids and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K

- Pulse Sequence: Standard single-pulse experiment
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16-64
- Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy Protocol:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
- Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample in an agate mortar and pestle.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
- Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.
- Place the powder mixture into a pellet-forming die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy Protocol:

- Instrument: FTIR Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be collected as the background.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization may be required for improved volatility):

- Prepare a stock solution of 3-Chloro-4-methoxyphenylacetic acid in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- If derivatization is necessary, a common method for carboxylic acids is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form the more volatile methyl ester.
- Dilute the stock solution or the derivatized sample to the desired concentration for GC-MS analysis.

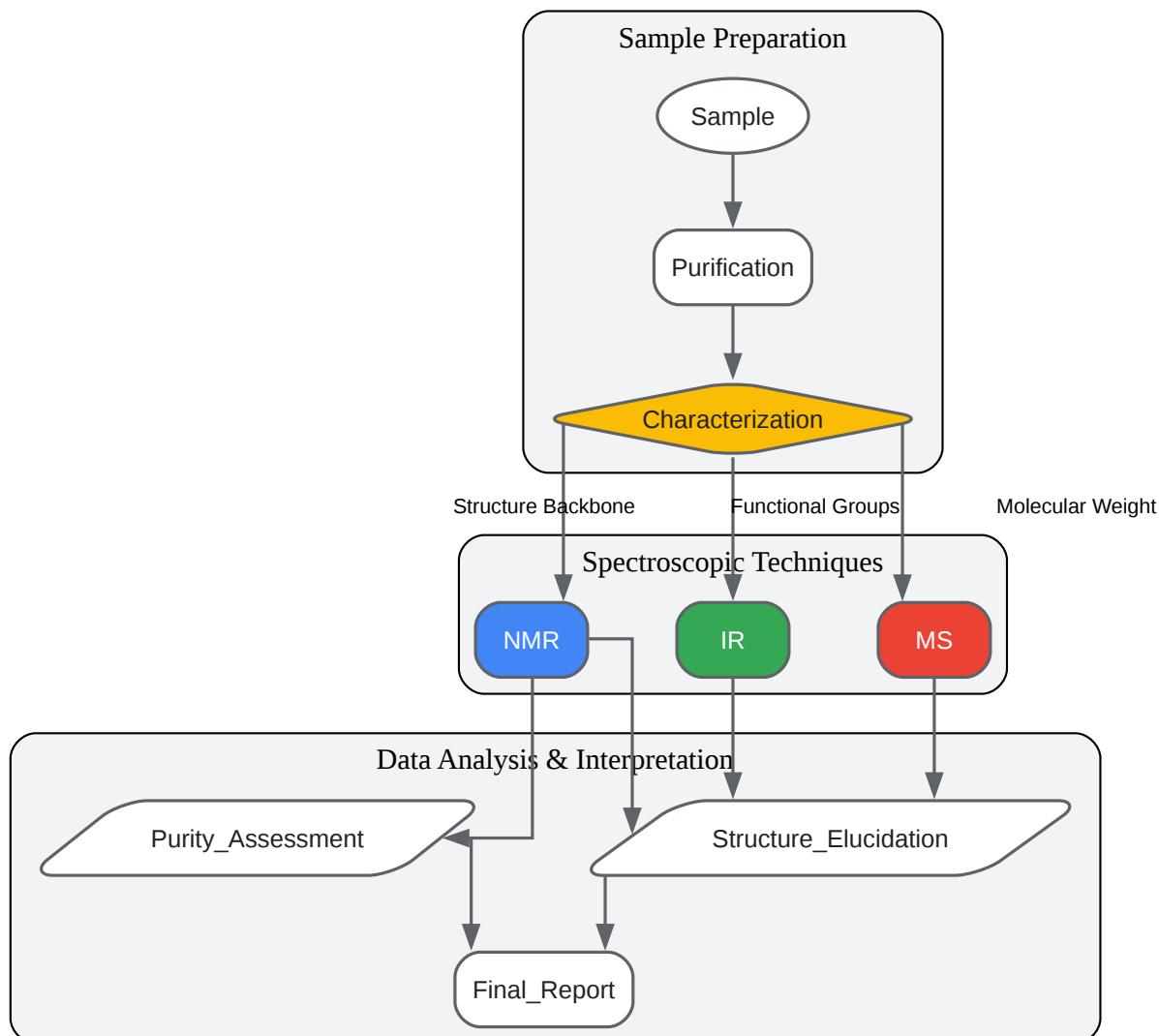
GC-MS Protocol:

- Gas Chromatograph:

- Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized or purified chemical compound like 3-Chloro-4-methoxyphenylacetic acid.

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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
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